

Technical Guide: 1,3,7-Substituted Stable Isotope Uric Acid Variants

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Compound of Interest

Compound Name: Uric Acid-13C3

Cat. No.: B1156271

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Molecular Characterization, Properties, and LC-MS/MS Applications

Executive Summary: Resolving the Isotopic Identity

In the context of metabolic tracing and quantitative bioanalysis, "1,3,7-13C3-Uric Acid" presents a nomenclature ambiguity that must be resolved for scientific accuracy. Standard purine numbering assigns positions 1, 3, and 7 to Nitrogen atoms, not Carbon. Therefore, a

C label cannot exist at these positions in the core Uric Acid structure (

).

This guide addresses the two chemically valid interpretations required for research applications:

- 1,3,7-Trimethyluric Acid-

C

: A caffeine metabolite where the methyl carbons attached to N1, N3, and N7 are labeled

with

C.

- [1,3,7-

N

] -Uric Acid: The industry-standard Internal Standard (IS) for Uric Acid quantification, where the nitrogen atoms are labeled.

This document focuses on the physicochemical properties of these isotopologues and provides a validated LC-MS/MS protocol for Uric Acid quantification using stable isotope dilution.

Physicochemical Characterization

Molecular Weight & Isotopic Distribution

The incorporation of stable isotopes alters the mass-to-charge ratio (

) without significantly affecting chromatographic retention, making these compounds ideal Internal Standards.

Table 1: Comparative Properties of Uric Acid Isotopologues

Property	Native Uric Acid	[1,3,7-N]-Uric Acid	1,3,7-Trimethyluric Acid-C
CAS Registry	69-93-2	2421217-23-2 (Generic)	78072-66-9 (Analog)
Chemical Formula			
Molecular Weight	168.11 g/mol	171.09 g/mol	213.21 g/mol
Monoisotopic Mass	168.0283 Da	171.0194 Da	213.0880 Da
Mass Shift ()	Reference	+2.99 Da (~ +3)	+3.01 Da (~ +3)
pKa	5.4 (N9-H)	5.4	~6.0 (Weakly acidic)
Solubility (Water)	60 mg/L (Poor)	60 mg/L	~600 mg/L (Methylation increases lipophilicity)
Primary Application	Gout/Renal Biomarker	Gold Standard IS for Uric Acid	CYP1A2 Probe / Caffeine Metabolite

Solubility and Stability Profile

- Solubility: Native and

N-labeled Uric Acid exhibit poor water solubility. Stock solutions must be prepared in alkaline conditions (e.g., 1M NaOH or dilute NH

OH) to form the more soluble urate anion. 1,3,7-Trimethyluric acid is moderately more soluble in organic solvents due to the methyl groups.

- Stability: Isotope labels at ring positions (backbone

C or

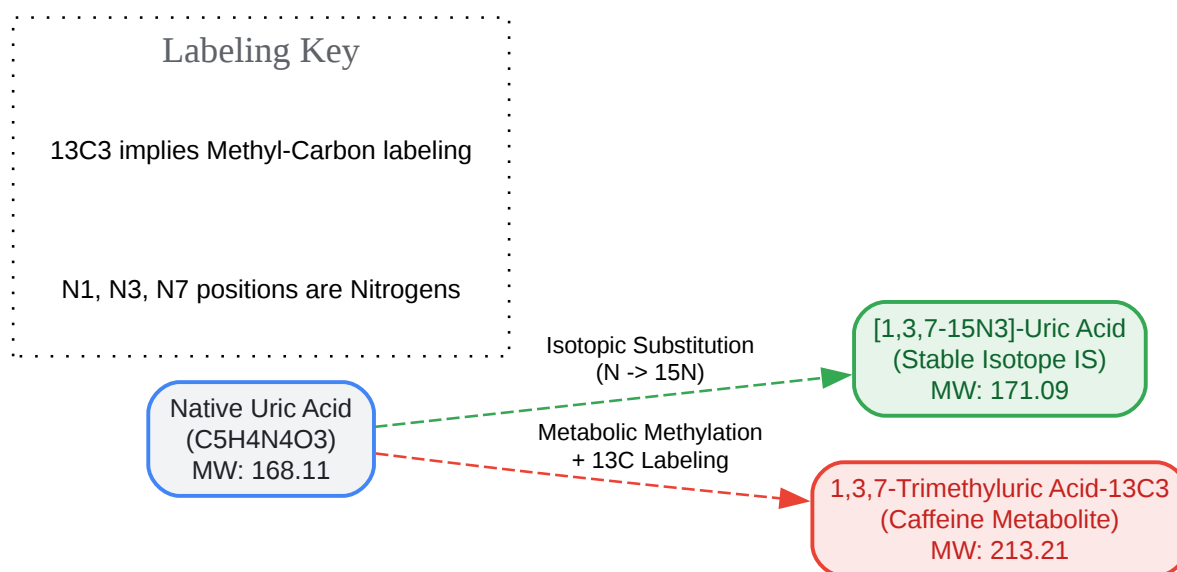
N) are metabolically stable and do not undergo exchange in protic solvents, unlike

Deuterium (

H) labels which can scramble at acidic exchangeable sites.

Visualization of Structural Variants

The following diagram clarifies the structural differences and labeling positions.



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Figure 1: Structural relationship between Native Uric Acid and its 1,3,7-substituted isotopologues.

Analytical Protocol: LC-MS/MS Quantification

Objective: Quantification of Uric Acid in human serum using Stable Isotope Dilution (SID).

Internal Standard: [1,3,7-

N

]Uric Acid (Preferred) or Uric Acid-

C

.

Reagent Preparation

- Stock Solution (1 mg/mL): Dissolve 1 mg of [1,3,7-N]Uric Acid in 1 mL of 10 mM Ammonium Hydroxide. Note: Acidic dissolution will fail due to precipitation.
- Working Internal Standard (WIS): Dilute Stock to 10 µg/mL in 50:50 Methanol:Water.
- Mobile Phases:
 - MP-A: 0.1% Formic Acid in Water.
 - MP-B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Protein Precipitation)

This protocol minimizes matrix effects, crucial for accurate bioanalysis.

- Aliquot: Transfer 50 µL of serum/plasma to a 1.5 mL centrifuge tube.
- Spike: Add 10 µL of WIS (Internal Standard). Vortex for 10 sec.
- Precipitate: Add 200 µL of cold Acetonitrile (or Methanol).
- Agitate: Vortex vigorously for 1 min.
- Centrifuge: Spin at 14,000 x g for 10 min at 4°C.
- Dilute: Transfer 50 µL of supernatant to an LC vial and dilute with 450 µL of MP-A (Water).
Crucial: High organic content in injection solvent causes peak distortion for polar analytes like Uric Acid.

LC-MS/MS Conditions

- Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm). Why? T3 bonding retains polar purines better than standard C18.

- Flow Rate: 0.3 mL/min.
- Gradient:
 - 0-1 min: 2% B (Isocratic hold for retention).
 - 1-4 min: 2% -> 50% B.
 - 4-5 min: 95% B (Wash).
 - 5.1-7 min: 2% B (Re-equilibration).

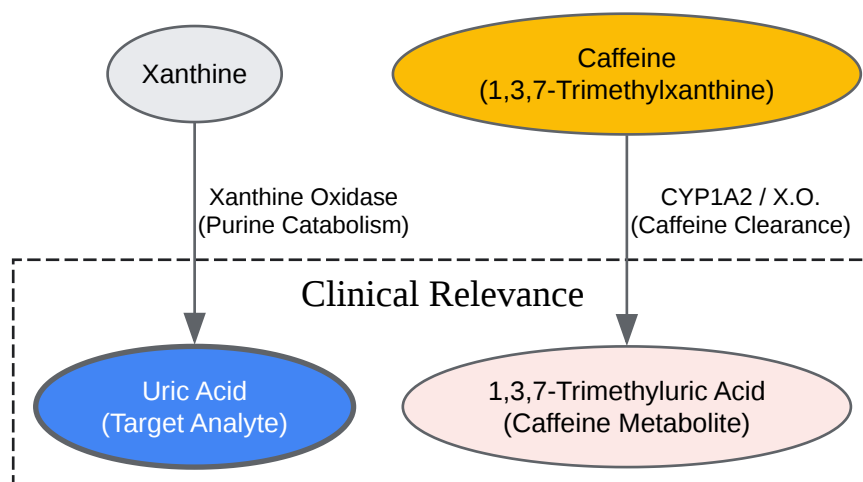
Mass Spectrometry Parameters (ESI Positive)

Quantification is performed in Multiple Reaction Monitoring (MRM) mode.

Analyte	Precursor ()	Product ()	Cone Voltage (V)	Collision Energy (eV)
Uric Acid	169.1 ()	141.1 ()	25	15
IS ([1,3,7-N])	172.1 ()	144.1	25	15
IS (1,3,7-TMU-C)	214.1 ()	156.1	30	20

Metabolic Context: Purine & Caffeine Pathways

Understanding the biological origin of these molecules aids in interpreting data. Uric acid is the terminal catabolite of purines in humans, while 1,3,7-Trimethyluric acid is a downstream metabolite of Caffeine (1,3,7-Trimethylxanthine).



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Figure 2: Metabolic divergence of Uric Acid (endogenous) and 1,3,7-Trimethyluric Acid (xenobiotic).[1][2][3][4]

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